1-(1-Phenylethyl)-3-prop-2-en-1-ylthiourea
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Overview
Description
1-(1-Phenylethyl)-3-prop-2-en-1-ylthiourea is an organic compound that features a thiourea group attached to a phenylethyl and a prop-2-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Phenylethyl)-3-prop-2-en-1-ylthiourea typically involves the reaction of 1-phenylethylamine with allyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a solvent such as ethanol or methanol. The reaction proceeds via nucleophilic addition of the amine to the isothiocyanate, forming the thiourea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(1-Phenylethyl)-3-prop-2-en-1-ylthiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: Reduction of the compound can lead to the formation of corresponding amines.
Substitution: The phenylethyl and prop-2-en-1-yl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfinyl or sulfonyl derivatives, while reduction can produce amines.
Scientific Research Applications
1-(1-Phenylethyl)-3-prop-2-en-1-ylthiourea has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for studies in pharmacology and toxicology.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Phenylethyl)-3-prop-2-en-1-ylthiourea involves its interaction with molecular targets such as enzymes or receptors. The thiourea group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. The phenylethyl and prop-2-en-1-yl groups may also contribute to the compound’s overall activity by interacting with hydrophobic or aromatic regions of the target.
Comparison with Similar Compounds
Similar Compounds
1-Phenylethylamine: A related compound with a similar phenylethyl group but lacking the thiourea and prop-2-en-1-yl groups.
Thiourea: Contains the thiourea group but lacks the phenylethyl and prop-2-en-1-yl groups.
Allyl isothiocyanate: Contains the prop-2-en-1-yl group but lacks the phenylethyl and thiourea groups.
Uniqueness
1-(1-Phenylethyl)-3-prop-2-en-1-ylthiourea is unique due to the combination of the phenylethyl, prop-2-en-1-yl, and thiourea groups in a single molecule. This unique structure imparts specific chemical and biological properties that are not observed in the individual components or other related compounds.
Properties
CAS No. |
61290-89-9 |
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Molecular Formula |
C12H16N2S |
Molecular Weight |
220.34 g/mol |
IUPAC Name |
1-(1-phenylethyl)-3-prop-2-enylthiourea |
InChI |
InChI=1S/C12H16N2S/c1-3-9-13-12(15)14-10(2)11-7-5-4-6-8-11/h3-8,10H,1,9H2,2H3,(H2,13,14,15) |
InChI Key |
ZIBGEZHZKJJINO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=S)NCC=C |
Origin of Product |
United States |
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